molecular formula C11H15BrFNO B13257108 [(5-Bromo-2-fluorophenyl)methyl](2-ethoxyethyl)amine

[(5-Bromo-2-fluorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13257108
M. Wt: 276.14 g/mol
InChI Key: NHDLRHHQWWCOMU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (5-Bromo-2-fluorophenyl)methylamine (molecular formula: C₁₂H₁₈BrNO₂, CAS: 1497963-02-6) consists of a 5-bromo-2-fluorophenyl group linked via a methylene bridge to a 2-ethoxyethylamine moiety . Its structure features halogen substituents (bromo and fluoro) on the aromatic ring and an ethoxyethyl side chain, which influence its physicochemical and biological properties.

For example, 5-bromosalicylaldehyde reacts with amines in ethanol to yield structurally related derivatives .

Applications:
Primary applications are inferred from structural analogs, suggesting roles as intermediates in pharmaceutical synthesis or ligands in coordination chemistry. The ethoxyethyl group may enhance solubility in polar solvents, making it suitable for drug delivery systems .

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H15BrFNO/c1-2-15-6-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

NHDLRHHQWWCOMU-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for (5-Bromo-2-fluorophenyl)methylamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural analogs and their key differences:

Compound Name Molecular Formula Substituents on Phenyl Ring Amine Side Chain CAS Number Reference
(5-Bromo-2-fluorophenyl)methylamine C₉H₁₁BrFN 5-Bromo, 2-fluoro Ethylamine CID 18070880
(2-Bromo-5-methoxyphenyl)methylamine C₁₂H₁₈BrNO₂ 2-Bromo, 5-methoxy 2-ethoxyethylamine 1497963-02-6
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine C₉H₁₀BrF₂NO 2-Bromo, 5-(2,2-difluoroethoxy) Primary amine 1934517-99-3
Nitrosobis(2-ethoxyethyl)amine C₈H₁₈N₂O₂ - Nitrosated bis(2-ethoxyethyl)amine -

Key Observations :

  • Halogen vs.
  • Side Chain Variations : The 2-ethoxyethyl group in the target compound enhances hydrophilicity compared to ethylamine derivatives (e.g., ), which may improve solubility in aqueous media.

Physicochemical Properties

The table below compares physicochemical parameters:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility Trends
(5-Bromo-2-fluorophenyl)methylamine 288.19 Not reported Not reported Moderate in polar solvents
(5-Bromo-2-fluorophenyl)methylamine 242.10 193.43 (estimate) 0.8363 High in organic solvents
Nitrosobis(2-ethoxyethyl)amine 174.24 Not reported Not reported Likely carcinogenic

Analysis :

  • The ethoxyethyl side chain increases molecular weight and polarity compared to simpler alkylamines .
  • Nitrosated derivatives (e.g., nitrosobis(2-ethoxyethyl)amine) exhibit carcinogenic properties, unlike non-nitrosated amines .

Biological Activity

The compound (5-Bromo-2-fluorophenyl)methylamine is a member of the amine class of compounds, which are known for their diverse biological activities. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of (5-Bromo-2-fluorophenyl)methylamine can be represented as follows:

This compound features a bromo and fluoro substituent on the phenyl ring, which significantly influences its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds similar to (5-Bromo-2-fluorophenyl)methylamine exhibit various biological activities, including:

  • Antimicrobial Effects : Many amines have shown efficacy against bacterial strains, suggesting potential use in treating infections.
  • Antitumor Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.
  • Neurological Activity : Certain phenylmethylamines are known to interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.

Data Table of Biological Activities

The following table summarizes key studies related to the biological activity of similar compounds:

Compound NameBiological ActivityReference
[(4-Chloro-3-fluorophenyl)methyl]amineAntimicrobial
[(5-Bromo-3-fluorophenyl)methyl]amineAntitumor (breast cancer cells)
[(3-Fluoro-4-methoxyphenyl)methyl]amineNeuroprotective
[(4-Fluoro-3-bromophenyl)methyl]amineAntidepressant effects

The biological activity of (5-Bromo-2-fluorophenyl)methylamine can be attributed to several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity. For instance, interactions with serotonin or dopamine receptors could explain its neurological effects.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to reduced tumor growth or enhanced antimicrobial action.
  • Cell Signaling Modulation : By affecting signaling pathways within cells, this compound could influence processes such as apoptosis (programmed cell death), which is crucial in cancer therapy.

Case Studies

  • Antimicrobial Activity : In a study evaluating various amine derivatives, it was found that compounds structurally similar to (5-Bromo-2-fluorophenyl)methylamine demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
  • Antitumor Potential : Research involving cell lines showed that derivatives with similar structures inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests that (5-Bromo-2-fluorophenyl)methylamine may possess similar properties.
  • Neuropharmacological Effects : A study indicated that certain phenylmethylamines could enhance cognitive function in animal models by increasing levels of neurotransmitters such as serotonin and norepinephrine, pointing to potential applications in treating depression and anxiety disorders.

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